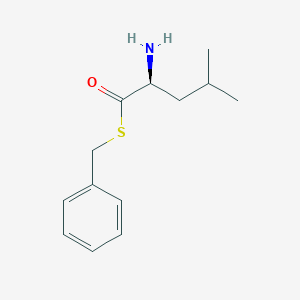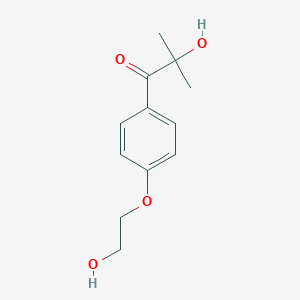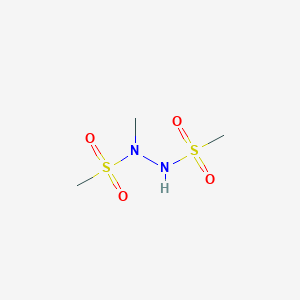
1,2-Bis(methylsulfonyl)-1-methylhydrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Bis(methylsulfonyl)-1-methylhydrazine, also known as BMSMH, is a chemical compound that has been studied for its potential use in cancer treatment. BMSMH is a hydrazine derivative that has shown promising results in preclinical studies.
Wirkmechanismus
The exact mechanism of action of 1,2-Bis(methylsulfonyl)-1-methylhydrazine is not fully understood. However, it is believed that 1,2-Bis(methylsulfonyl)-1-methylhydrazine inhibits the activity of enzymes involved in DNA synthesis and repair, leading to DNA damage and cell death in cancer cells.
Biochemische Und Physiologische Effekte
1,2-Bis(methylsulfonyl)-1-methylhydrazine has been shown to have low toxicity in normal cells, indicating that it may have a favorable safety profile for use in cancer treatment. 1,2-Bis(methylsulfonyl)-1-methylhydrazine has also been shown to decrease the levels of certain proteins involved in cancer cell survival and proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1,2-Bis(methylsulfonyl)-1-methylhydrazine in lab experiments is its low toxicity in normal cells, which allows for higher doses to be administered without causing harm to healthy cells. However, one limitation of using 1,2-Bis(methylsulfonyl)-1-methylhydrazine is its limited solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
For 1,2-Bis(methylsulfonyl)-1-methylhydrazine research include further preclinical studies to determine its efficacy in vivo, as well as studies to optimize its formulation for use in cancer treatment. Additionally, 1,2-Bis(methylsulfonyl)-1-methylhydrazine may have potential for use in combination with other cancer treatments, such as chemotherapy and radiation therapy.
Synthesemethoden
1,2-Bis(methylsulfonyl)-1-methylhydrazine can be synthesized by reacting hydrazine hydrate with methyl sulfonic acid in the presence of a catalyst such as sulfuric acid. The reaction yields 1,2-Bis(methylsulfonyl)-1-methylhydrazine as a white crystalline solid.
Wissenschaftliche Forschungsanwendungen
1,2-Bis(methylsulfonyl)-1-methylhydrazine has been studied for its potential use in cancer treatment. Preclinical studies have shown that 1,2-Bis(methylsulfonyl)-1-methylhydrazine inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 1,2-Bis(methylsulfonyl)-1-methylhydrazine has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Eigenschaften
CAS-Nummer |
110295-69-7 |
|---|---|
Produktname |
1,2-Bis(methylsulfonyl)-1-methylhydrazine |
Molekularformel |
C3H10N2O4S2 |
Molekulargewicht |
202.3 g/mol |
IUPAC-Name |
N'-methyl-N'-methylsulfonylmethanesulfonohydrazide |
InChI |
InChI=1S/C3H10N2O4S2/c1-5(11(3,8)9)4-10(2,6)7/h4H,1-3H3 |
InChI-Schlüssel |
KYRBDGFWRYSMFS-UHFFFAOYSA-N |
SMILES |
CN(NS(=O)(=O)C)S(=O)(=O)C |
Kanonische SMILES |
CN(NS(=O)(=O)C)S(=O)(=O)C |
Andere CAS-Nummern |
110295-69-7 |
Synonyme |
1,2-bis(methylsulfonyl)-1-methylhydrazine BMSMH |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



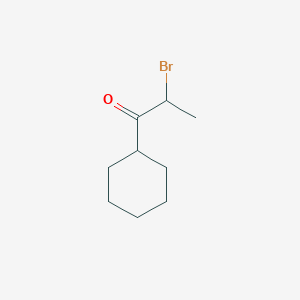


![Sodium;10-(2,3-dimethylpentanoylamino)-4-oxopyrimido[1,2-c]quinazoline-3-carboxylate](/img/structure/B25214.png)
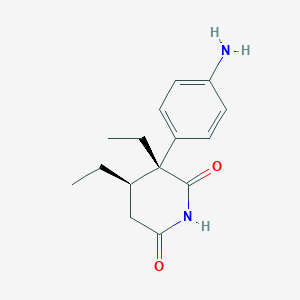
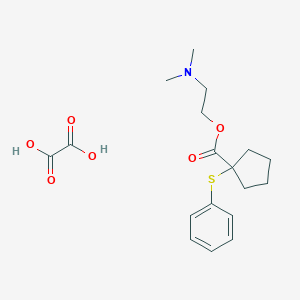
![(2-Methylbenzo[D]thiazol-6-YL)methanol](/img/structure/B25218.png)
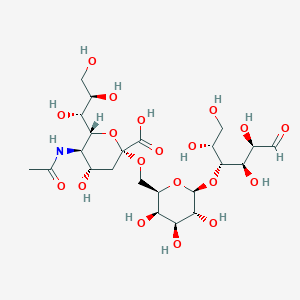

![Pyrido[2,3-d][1,3]oxazin-4-one](/img/structure/B25226.png)
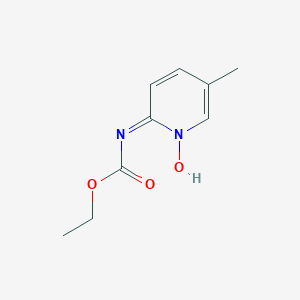
![Bis[2-(4-methoxyphenoxy)ethyl] Ether](/img/structure/B25237.png)
